molecular formula C5H6O4 B041741 Glutaconic acid CAS No. 628-48-8

Glutaconic acid

Cat. No. B041741
CAS RN: 628-48-8
M. Wt: 130.1 g/mol
InChI Key: XVOUMQNXTGKGMA-OWOJBTEDSA-N
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Description

Synthesis Analysis

The synthesis of glutaconic acid and related compounds often involves microbial processes. For instance, the production of gluconic acid, a compound related to glutaconic acid through biological oxidation processes, can be facilitated by the expression of specific genes in microorganisms like Escherichia coli, which results in the production of gluconic acid by catalyzing the oxidation of glucose in the presence of the cofactor pyrroloquinoline quinone (PQQ) (Shih-Tung et al., 1992). Although this example specifically discusses gluconic acid, similar microbial pathways can be engineered or utilized for the synthesis of glutaconic acid.

Molecular Structure Analysis

The molecular structure of glutaconic acid is characterized by its two carboxylic acid groups, which contribute to its chemical reactivity and solubility in water. The structure plays a crucial role in its biological function and reactivity in chemical synthesis. Unfortunately, specific details on the molecular structure analysis of glutaconic acid from recent research are not available in the papers provided.

Chemical Reactions and Properties

Glutaconic acid participates in various chemical reactions, primarily due to its carboxylic acid groups. These reactions include esterification, decarboxylation, and conjugation, which are common in both synthetic chemistry and biological systems. The production of gluconic acid, for example, involves the oxidation of glucose, which showcases the type of chemical reactivity associated with carboxylic acids like glutaconic acid (Ramachandran et al., 2006).

Scientific Research Applications

  • Industrial Applications :

    • A study demonstrated the use of computational design to enhance the stability of glucose oxidase from Aspergillus niger, leading to a two-fold higher gluconic acid production yield and improved thermostability. This advancement is significant for industrially viable gluconic acid production (Qingxuan Mu et al., 2019).
    • The microbial production of gluconic acid, particularly with Aspergillus niger, is noted for its wide applications in the food and pharmaceutical industries (S. Ramachandran et al., 2006).
  • Medical and Biological Research :

    • Glutaric acid and its metabolites, including glutaconic acid, have been found to cause apoptosis in immature oligodendrocytes, potentially contributing to white matter degeneration in Glutaryl-CoA dehydrogenase deficiency (B. Gerstner et al., 2005).
    • Trans-Glutaconic acid (tGA) may exhibit neurotoxic effects in rat brain, suggesting its impact on neurological health (P. F. Schuck et al., 2013).
    • Newborn screening and pre-symptomatic treatment for glutaric aciduria type 1, which involves glutaconic acid metabolism, significantly improve neurological outcomes (N. Boy et al., 2022).
  • Agricultural and Animal Research :

    • Research has shown that postruminal calcium gluconate infusion in lactating dairy cows increases milk fat production and alters fecal volatile fatty acid profiles, which has implications for dairy farming (J. Doelman et al., 2019).
  • Technological Advances and Future Implications :

    • Advances in biotechnology could lead to cost-effective production of gluconic acid using alternative carbohydrate sources, expanding its applications and market reach (O. Singh & Raj Kumar, 2007).
    • Microbial fermentation processes for gluconic acid and its derivatives have become more efficient and economical through integrated routes using genetically modified strains (Yan Ma et al., 2022).

Future Directions

Glutaric acidemia, a group of genetic disorders characterized by excessive and pathological organic acid accumulation, is currently managed by simple nutraceutical supplementation . This highlights the potential role of Glutaconic acid and related compounds in managing such conditions.

properties

IUPAC Name

(E)-pent-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c6-4(7)2-1-3-5(8)9/h1-2H,3H2,(H,6,7)(H,8,9)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOUMQNXTGKGMA-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211883
Record name trans-Glutaconic acid
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Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Glutaconic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glutaconic acid

CAS RN

628-48-8, 1724-02-3, 505-36-2
Record name trans-Glutaconic acid
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Record name Glutaconic acid, trans
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Record name trans-Glutaconic acid
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Record name Pent-2-ene-1,5-dioic acid
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Record name GLUTACONIC ACID, TRANS
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Record name Glutaconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

133 - 135 °C
Record name Glutaconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,680
Citations
I Djurdjevic, O Zelder, W Buckel - Applied and environmental …, 2011 - Am Soc Microbiol
… Glutaconic acid might be additionally applied for the formation of polyamides by … The ideal material for biological production of glutaconic acid would be glutamic acid obtained by sugar …
Number of citations: 42 journals.asm.org
PE Verkade - KNAW, Proceedings, 1916 - dwc.knaw.nl
In a series of very interesting communications 1) entitIed:" The chemistry of the glutaconic aC'ids" JF THORPE has given a fairly complete survey of the peculiar structure and isomel'ism …
Number of citations: 2 dwc.knaw.nl
N Bland, JF Thorpe - Journal of the Chemical Society, Transactions, 1912 - pubs.rsc.org
… The Aniline Derrivatives of Glutaconic Acid.-The only derivative of this type which has been … We find that glutaconic acid behaves towards aniline in precisely the same manner as its a-…
Number of citations: 19 pubs.rsc.org
DF Horler, WB McConnell… - Canadian Journal of …, 1966 - cdnsciencepub.com
… Radioactive glutaconic acid was isol,ited from rmction mixtures in which PepCococcus aerogeates … aerogcnes fermented glutaconic acid, although at low rate, prodt ~ ci ~ ~ g …
Number of citations: 11 cdnsciencepub.com
WH Perkin, G Tattersall - Journal of the Chemical Society, Transactions, 1905 - pubs.rsc.org
… -glutaconic acid itself-is only known in one form. Glutaconic acid melts at 134", and when hettted with acetyl chloride yields an anhydride which melts at 87' and was first prepared by …
Number of citations: 3 pubs.rsc.org
PE Verkade - KNAW, Proceedings, 1916 - dwc.knaw.nl
… -forms).l) Also in glutaconic acid itself these isomerides will be … ordinary (nol'mal) glutaconic acid, when exposed to some … If now the "normal" glutaconic acid is exposed to the action of …
Number of citations: 2 dwc.knaw.nl
JF Thorpe - Journal of the Chemical Society, Transactions, 1905 - pubs.rsc.org
… No work seems to have been done, however, on the behaviour of a compound such as glutaconic acid in which, by reason of the presence of two carboxyl groups, the double bond, …
Number of citations: 6 pubs.rsc.org
L Thomas, T Srikrishnan - Journal of chemical crystallography, 2003 - Springer
… -H ··· O hydrogen bonds of the glutaconic acid dimeric units. Free … Glutaconic acid was chosen as a simple unsaturated model … ---COOH with the glutaconic acid in the trans conformation. …
Number of citations: 2 link.springer.com
GAR Kon, BL Nandi - Journal of the Chemical Society (Resumed), 1933 - pubs.rsc.org
… The new acid is a true glutaconic acid derivative, for, although it forms neither a neutral nor an enolic anhydride, the ester can be readily &ylated; the presence of a " mobile " hydrogen …
Number of citations: 4 pubs.rsc.org
TM Lund, E Christensen, AS Kristensen… - Journal of …, 2004 - Wiley Online Library
… GA1 is a cerebral organic acidemia with clinicopathological hallmarks consisting of urinary excretion of glutaric (GA), 3-OH-glutaric (3-OH-GA), and trans-glutaconic acid (TG); early …
Number of citations: 37 onlinelibrary.wiley.com

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